1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide
Description
Properties
Molecular Formula |
C2H5N5O2S |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
1-methyltetrazole-5-sulfonamide |
InChI |
InChI=1S/C2H5N5O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3,(H2,3,8,9) |
InChI Key |
ZSWKHJHMCUCZMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonamide Formation via Sulfonylation of Tetrazole Precursors
Method Overview:
This approach involves the reaction of a tetrazole derivative with a sulfonyl chloride or sulfonyl anhydride to introduce the sulfonamide group directly at the 5-position of the tetrazole ring.
Reaction Steps:
- Starting Material: A tetrazole derivative, such as 1-methyl-1H-tetrazole.
- Reagent: Sulfonyl chloride (e.g., chlorosulfonic acid or aromatic sulfonyl chlorides).
- Conditions: Typically carried out in an inert solvent like dichloromethane or pyridine, at low temperature to control reactivity.
- Outcome: Formation of the sulfonamide linkage at the 5-position of the tetrazole ring.
Reaction Scheme:
Tetrazole derivative + Sulfonyl chloride → 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide
Notes:
- The reaction often requires a base (e.g., triethylamine) to neutralize HCl generated.
- The process yields the sulfonamide with high specificity at the 5-position due to the electrophilic nature of sulfonyl chlorides.
Multi-step Synthesis via Intermediate Formation
Method Overview:
This method involves initial formation of a tetrazole ring, followed by functionalization at the 5-position through sulfonylation, similar to the route used for other heterocyclic sulfonamides.
Stepwise Procedure:
Step 1: Synthesis of the Tetrazole Core
- Reaction: Cycloaddition of azides with nitriles or related precursors.
- Reagents: Sodium azide and suitable nitriles under thermal conditions.
- Outcome: Formation of 1-methyl-1H-tetrazole.
Step 2: Sulfonylation at the 5-Position
- Reaction: The tetrazole core reacts with sulfonyl chlorides.
- Conditions: Use of polar aprotic solvents (e.g., DMF or DMSO) and bases like pyridine or triethylamine.
- Outcome: Formation of the sulfonamide derivative.
Advantages:
- Allows for selective functionalization.
- Facilitates the synthesis of various derivatives for structure-activity relationship studies.
Alternative Routes with Catalytic or Reflux Conditions
Some patent literature and research articles suggest using catalytic systems (e.g., copper or iron catalysts) to facilitate sulfonamide formation under reflux conditions, especially for large-scale synthesis.
Example:
- Reacting methylated tetrazole with sulfonyl chlorides in the presence of a catalyst and base at elevated temperatures.
- The process is optimized to maximize yield and purity.
Summary Data Table: Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tetrazole ring can also participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives with Sulfur-Containing Groups
1-Methyl-1H-1,2,3,4-tetrazole-5-thiol (C₂H₄N₄S)
- Key Difference : Replaces the sulfonamide group with a thiol (-SH).
- Properties : The thiol group increases nucleophilicity but reduces oxidative stability. Its potassium salt (C₂H₃N₄SK) forms coordination complexes with alkali metals, exhibiting distinct crystal structures influenced by the thiolate anion’s geometry .
- Applications : Used in coordination chemistry and crystal engineering due to its ability to form stable metal complexes.
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole (C₉H₁₀N₄O₃S)
Tetrazole Derivatives with Fluorinated or Aromatic Substituents
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
- Key Difference : Incorporates a trifluoromethanesulfonamide (-SO₂N(CF₃)Ph) group.
- Properties : Fluorination increases lipophilicity and metabolic resistance. The bulky trifluoromethyl group may sterically hinder interactions, affecting specificity .
- Synthesis : Prepared via reactions involving bromoacetonitrile and sodium azide, highlighting versatile synthetic routes for sulfonamide-tetrazole hybrids .
Triazole Analogs with Sulfonamide Groups
1-Substituted-Phenyl-4-Substituted-Phenylsulfonyl-5-Methyl-1H-1,2,3-Triazole
- Key Difference : Triazole core (three nitrogen atoms) vs. tetrazole (four nitrogen atoms).
- Properties : Sulfonamide-linked triazoles exhibit high biological potency and specificity, attributed to the sulfonyl group’s electronic effects. However, tetrazoles are more acidic (pKa ~4–5 vs. ~8–10 for triazoles), enhancing their utility as bioisosteres .
5-(p-Sulfamoylphenyl)-1H-1,2,4-Triazole
Data Table: Structural and Functional Comparison
Key Findings and Implications
Bioisosteric Potential: The sulfonamide group in 1-methyltetrazole derivatives enhances acidity and mimics carboxylic acids, advantageous in drug design .
Coordination Behavior : Thiolate derivatives (e.g., potassium salts) exhibit unique metal-binding properties, unlike sulfonamide analogs .
Fluorination Effects : Fluorinated sulfonamides improve metabolic stability but may reduce target specificity due to steric effects .
Heterocycle Impact : Tetrazoles generally outperform triazoles in applications requiring high acidity and thermal stability .
Biological Activity
1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonamide (C₂H₅N₅O₂S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring and a sulfonamide group , which contribute to its unique chemical reactivity and biological activity. The sulfonamide moiety allows for hydrogen bonding with enzyme active sites, while the tetrazole ring can engage in π-π interactions and coordinate with metal ions, facilitating various biochemical interactions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against various Gram-positive and Gram-negative bacterial strains. For instance, minimal inhibitory concentrations (MICs) for related tetrazole compounds were reported to be as low as 0.8 μg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis, suggesting that similar derivatives may also exhibit potent antimicrobial effects .
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Novel imide-tetrazoles | 0.8 - 3.2 | Staphylococcus aureus, Escherichia coli |
Anticancer Activity
In addition to its antimicrobial potential, this compound has been investigated for its anticancer properties . A study demonstrated that compounds structurally related to this tetrazole derivative exhibited cytotoxic effects on colorectal cancer cell lines (DLD-1 and HT-29) through the inhibition of Bruton’s tyrosine kinase (BTK), which is known to activate antiapoptotic pathways .
The following table summarizes findings on the anticancer efficacy of related compounds:
| Compound Name | Cell Line Tested | Mechanism of Action | Efficacy |
|---|---|---|---|
| MM129 | DLD-1 | BTK inhibition | High |
| MM131 | HT-29 | Apoptosis activation | Moderate |
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with enzymes' active sites, leading to inhibition of their activity.
- Metal Ion Coordination : The tetrazole ring can coordinate with metal ions, influencing enzyme function and cellular signaling pathways.
These mechanisms contribute to its effectiveness as both an antimicrobial and anticancer agent .
Case Studies
Several studies have highlighted the effectiveness of tetrazole derivatives:
- Antimicrobial Study : A series of novel imide-tetrazoles were synthesized and tested against clinical bacterial strains. Results indicated that some compounds exhibited superior activity compared to traditional antibiotics like ciprofloxacin .
- Anticancer Research : In a zebrafish embryo xenograft model, MM129 showed significant anticancer activity when combined with standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a synergistic effect that enhances therapeutic outcomes .
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of thiourea derivatives to form the tetrazole core, followed by sulfonamide functionalization. For example, thiocyanate intermediates can react with methylamine under controlled pH and temperature to form the tetrazole ring. Subsequent sulfonation is achieved using chlorosulfonic acid or sulfur trioxide in non-polar solvents like dichloromethane. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of tetrazole precursor to sulfonating agent) and reaction time (4–6 hours at 0–5°C) to minimize side products . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR : The methyl group on the tetrazole ring appears as a singlet at δ ~3.5 ppm in H NMR, while the sulfonamide protons resonate at δ ~7.2–7.5 ppm. C NMR shows the sulfonamide sulfur-linked carbon at δ ~125–130 ppm.
- IR : Stretching vibrations for the sulfonamide group (S=O) appear at ~1150–1350 cm, and the tetrazole ring C=N bonds at ~1450–1600 cm.
- MS : ESI-MS typically displays a molecular ion peak [M+H] at m/z 191.2 (calculated for CHNOS). Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate degradation under prolonged UV exposure (λ = 254 nm) or acidic conditions (pH <3). Storage recommendations include desiccated environments at –20°C in amber vials to prevent hydrolysis and photodegradation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation and hydrogen-bonding networks?
SC-XRD using synchrotron radiation (λ = 0.710–0.980 Å) reveals the planar tetrazole ring and sulfonamide group geometry. For example, bond angles around the sulfonamide sulfur atom (S–N–C) are typically ~106–112°, with intermolecular hydrogen bonds (N–H···O=S) forming a 3D network. Refinement via SHELXL (version 2018/3) with anisotropic displacement parameters ensures accurate thermal motion modeling. ORTEP-3 can visualize disorder or twinning in crystals .
Q. What experimental and computational strategies address discrepancies in reported biological activity data (e.g., enzyme inhibition)?
Contradictions in IC values may arise from assay conditions (e.g., buffer pH, ionic strength) or compound purity. Mitigation strategies:
- Experimental : Reproduce assays using standardized protocols (e.g., Tris-HCl buffer, pH 7.4 ± 0.1) and validate compound purity (>98% via HPLC).
- Computational : Perform molecular docking (AutoDock Vina) to compare binding modes across protein conformations (e.g., PDB: 1XYZ vs. 2ABC). MD simulations (GROMACS) can assess ligand stability in binding pockets over 100 ns trajectories .
Q. How can polymorphism studies improve the reproducibility of crystallographic and pharmacological data?
Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water vs. acetone) identifies stable forms. Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., Form I melts at 185°C vs. Form II at 192°C). Pair with PXRD to distinguish lattice parameters (e.g., Form I: monoclinic P2/c vs. Form II: orthorhombic Pbca). Patent data suggest that specific polymorphs enhance bioavailability by 15–20% in preclinical models .
Methodological Notes
- Crystallography : Use WinGX for data integration and SHELXD for phase problem solutions in twinned crystals .
- Synthesis : Thiourea cyclization requires strict anhydrous conditions; monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Data Reproducibility : Archive raw spectral and crystallographic data in repositories (e.g., Cambridge Structural Database) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
